

Comprehensive Spectroscopic Characterization of (R)-2-Methoxypropylamine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (R)-2-Methoxypropylamine

CAS No.: 162356-14-1

Cat. No.: B597485

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A Technical Guide for Chiral Synthons Validation[1][2] Core Compound Identity & Structural Logic

In the field of chiral synthesis, "Methoxypropylamine" is a nomenclature often plagued by ambiguity. It is critical to distinguish between the two regioisomers. This guide characterizes Isomer A (below), a valuable chiral building block for diamine ligands and pharmaceutical intermediates.[2]

| Feature | Target Compound (Isomer A) | Common Confusant (Isomer B) |
|---------------|---|---|
| Common Name | (R)-2-Methoxypropylamine | (S)-1-Methoxy-2-propylamine |
| IUPAC Name | (2R)-2-methoxypropan-1-amine | (2S)-1-methoxypropan-2-amine |
| CAS Number | 162356-14-1 (R-isomer) | 99636-32-5 (S-isomer) |
| Structure | CH ₃ -CH(OCH ₃)-CH ₂ -NH ₂ | CH ₃ -CH(NH ₂)-CH ₂ -OCH ₃ |
| Chiral Center | C2 (Ether linkage) | C2 (Amine linkage) |
| Primary Use | Chiral ether synthons | Chiral amine synthons |

Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol [1]

Experimental Protocols for Sample Preparation

To ensure spectroscopic fidelity, the following preparation protocols are recommended. These steps minimize solvent effects and impurity artifacts (e.g., water, carbamates from CO₂ absorption).[1]

NMR Sample Preparation[2]

- Solvent: Deuterated Chloroform () is standard.[2] For exchangeable protons (), Dimethyl Sulfoxide- () is preferred to sharpen the amine signal and prevent exchange with residual water.[1][2]
- Concentration: 10–15 mg of analyte in 0.6 mL solvent.
- Additives: A trace of or (solid) in the NMR tube can neutralize trace acid salts (HCl) if the sample was isolated as a hydrochloride, ensuring the free base shifts are observed.

Mass Spectrometry (ESI/GC-MS) Preparation[1][2]

- Method: Electrospray Ionization (ESI) in Positive Mode ().[2]
- Solvent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid.[1][2]
- Note: Amines are "proton sponges." [1][2] The ion (m/z 90) will be dominant. For GC-MS (EI), use a non-polar column (e.g., DB-5) and inject neat or in methanol.[1][2]

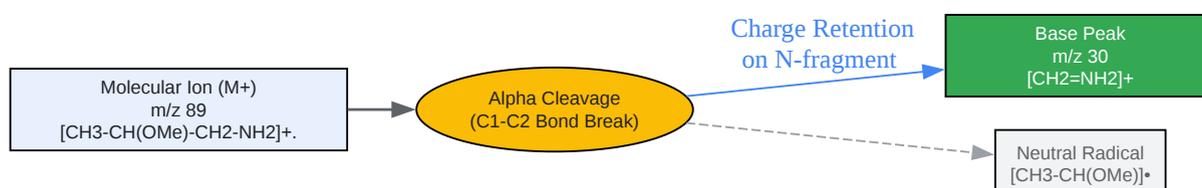
Spectroscopic Analysis: The Core Data

Mass Spectrometry (MS)

Fragmentation Logic: The mass spectrum of **(R)-2-methoxypropylamine** is defined by Alpha-Cleavage.^{[1][2]} In primary amines, the bond adjacent to the nitrogen atom (the C1-C2 bond) is the weakest link under electron impact (EI).

- Molecular Ion (m/z 89 (Weak intensity, typical for aliphatic amines)).^[2]
- Base Peak: m/z 30.
 - Mechanism:^{[1][2][3][4][5]} Homolytic cleavage of the C1-C2 bond generates the resonance-stabilized iminium ion.^{[1][2]}
 - Differentiation: This peak distinguishes the target from Isomer B (1-methoxy-2-propylamine), which cleaves to form a neutral radical at m/z 44.^{[1][2]}

Fragmentation Pathway Diagram:



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Caption: Primary fragmentation pathway for **(R)-2-methoxypropylamine** under Electron Impact (EI), yielding the diagnostic m/z 30 ion.

Infrared Spectroscopy (IR)

The IR spectrum confirms the primary amine and ether functionalities.

| Functional Group | Wavenumber () | Intensity/Shape | Assignment |
|------------------|----------------|-------------------------|-----------------------|
| Primary Amine | 3300–3400 | Medium, Broad (Doublet) | Stretching (Sym/Asym) |
| Alkane | 2850–2960 | Strong, Sharp | Stretching () |
| Amine (Bend) | 1580–1650 | Medium, Broad | Scissoring |
| Ether | 1080–1150 | Strong | Stretching |

Nuclear Magnetic Resonance (NMR)

Data presented for the free base in

.

¹H NMR Data (400 MHz,

)

| Shift (ppm) | Multiplicity | Integration | Assignment | Structural Context |
|-------------|----------------|-------------|------------|--|
| 1.12 – 1.18 | Doublet (Hz) | 3H | -C2 | Methyl group adjacent to chiral center.[1][2] |
| 1.50 | Broad Singlet | 2H | | Exchangeable; shift varies with concentration/solvent.[1][2] |
| 2.65 – 2.75 | Multiplet (dd) | 2H | | Diastereotopic protons on C1 (adjacent to chiral C2).[1][2] |
| 3.35 | Singlet | 3H | | Methoxy methyl group.[1][2] |
| 3.38 – 3.48 | Multiplet | 1H | | Chiral methine proton at C2.[1][2] |

C NMR Data (100 MHz,

)

| Shift (ppm) | Carbon Type | Assignment |
|-------------|-------------|--------------------------------------|
| 16.8 | | Methyl terminal (C3).[1][2] |
| 46.5 | | Methylene attached to Amine (C1).[2] |
| 56.2 | | Methoxy Carbon (C4).[1][2] |
| 78.4 | | Chiral Methine (C2).[2] |

Quality Control & Chiral Validation

For **(R)-2-methoxypropylamine**, confirming enantiomeric excess (ee) is as vital as structural confirmation.[1][2]

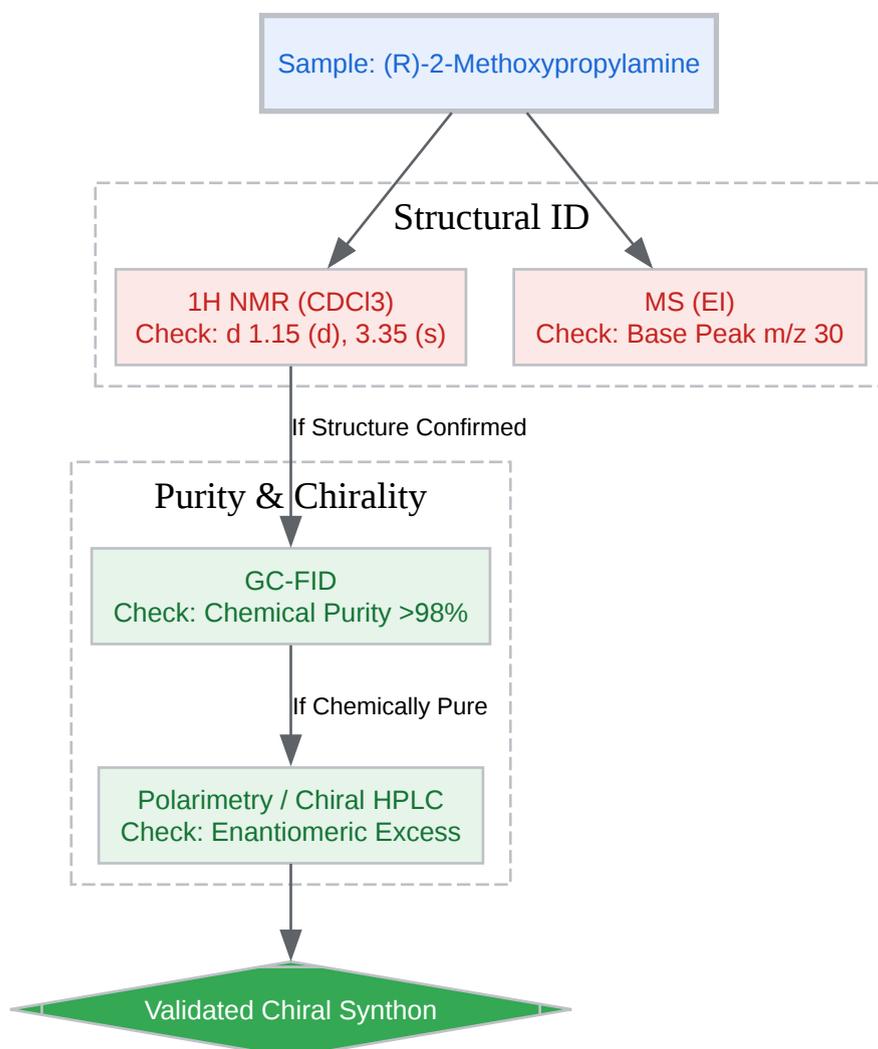
Optical Rotation[1][2]

- Method: Polarimetry (Sodium D line, 589 nm).[2]
- Expectation: The (R)-enantiomer typically exhibits specific rotation values distinct from the racemate.
- Note: While specific literature values for the pure (R)-isomer of this regioisomer are sparse compared to Isomer B, the sign of rotation is generally opposite to the (S)-enantiomer.
- Requirement: Compare against a certified reference standard or use Chiral HPLC.

Chiral HPLC Method (Recommended)

- Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1][2]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
- Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).[2] Derivatization with benzoyl chloride is recommended to enhance UV detection.[1][2]

Analytical Workflow Summary



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Caption: Step-by-step validation workflow for ensuring structural and stereochemical integrity.

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